molecular formula C6H12ClNO2 B1388138 Methyl 1-aminocyclobutanecarboxylate hydrochloride CAS No. 92398-47-5

Methyl 1-aminocyclobutanecarboxylate hydrochloride

Cat. No.: B1388138
CAS No.: 92398-47-5
M. Wt: 165.62 g/mol
InChI Key: LLCSDOKIBIMJNU-UHFFFAOYSA-N
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Mechanism of Action

“Methyl 1-aminocyclobutanecarboxylate hydrochloride” acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and blocks its activity, thus preventing the formation of pro-inflammatory mediators such as prostaglandins and thromboxanes. This results in reduced inflammation and pain.

Safety and Hazards

“Methyl 1-aminocyclobutanecarboxylate hydrochloride” is classified as Acute Tox. 4 Oral . It has the signal word “Warning” and the hazard statements H302 , H315, H319, and H335 . This means it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264b), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312 + P330) .

Chemical Reactions Analysis

Methyl 1-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-aminocyclobutanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of various organic compounds and materials.

Comparison with Similar Compounds

Methyl 1-aminocyclobutanecarboxylate hydrochloride can be compared with similar compounds like:

These compounds share structural similarities but differ in their chemical properties and reactivity. This compound is unique due to its specific ring structure and functional groups, which confer distinct reactivity and applications .

Properties

IUPAC Name

methyl 1-aminocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCSDOKIBIMJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655054
Record name Methyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92398-47-5
Record name Methyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-aminocyclobutane-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-aminocyclobutanecarboxylic acid hydrochloride (5.2 g, 34.5 mmol) and methanol (120 ml) were charged. An ice bath was set and thionyl chloride (3.7 ml, 51.7 mmol) was slowly added thereto. Then, the ice bath was removed, and the mixture was stirred at room temperature for 3 hours. The resultant product was vacuum-distilled to remove a solvent, and dried in a 60° C. oven so as to obtain methyl-1-aminocyclobutanecarboxylate hydrochloride (5.62 g, 37.1 mmol, 98%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Step 1 (Scheme 1, Step 1): To a solution of Boc-HYP-OH (1.0 g, 4.324 mmol) in DMF (20 mL), NaH (0.38 g of 60% dispersion in mineral oil, 9.513 mmol) was added at 0° C. The reaction mixture was stirred for 1 hr. Then 2,4-dichloropyrimidine (0.709 g, 0.0289 mmol) was added. The reaction mixture was warmed to rt and stirred for overnight. It was then quenched with 1N HCl solution and extracted with EtOAc. The organic layer was separated, washed with brine and dried (MgSO4). Evaporation of solvent gave crude product which was then purified by Prep. HPLC to give colorless oil as product. (0.4 g, 27% yield) 1H NMR (CD3OD, 300 MHz) δ 1.13 (m, 9H), 2.37 (m, 1H), 2.62 (m, 1H), 3.70-3.84 (m, 2H), 4.38 (m, 1H), 5.65 (m, 1H), 6.88 (d, J=5.86 Hz, 1H), 8.37 (d, J=5.86 Hz, 1H). LC-MS (retention time: 1.370 min.), MS m/z 344 (MH+). Step 2: (Scheme 1, Step 2) To a solution of (2S,4R) 4-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (0.34 g, 0.99 mmol) in CH3CN (20 mL) was added (1R,2S)/(1S,2R) (1-cyclopropanesulfonyl-aminocarbonyl-2-vinyl-cyclo-propyl)-carbamic acid (0.511 g, 1.48 mmol), DIEA (0.86 mL, 4.95 mmol) and the coupling reagent HOBt (0.226 g, 1.48 mmol) and HBTU (0.561 g, 1.48 mmol). The solution was stirred at rt. overnight. Then it was concentrated, washed with water and extracted with ethyl acetate twice. The combined organic layers were washed with brine, dried over MgSO4 and concentrated. It was then purified by Prep. HPLC column to give a yellow solid (intermediate 4). (0.33 g, 41% yield) 1H NMR (CD3OD, 300 MHz) 8 diasteoromer mixture. LC-MS (retention time: 2.907 min.), MS m/z 655 (MH+). Step 3: (Scheme 2, Step 1) To a solution of intermediate 4 (50 mg, 0.061 mmol) in CH2Cl2 (2.5 mL), 1,2,3,4-tetrahydroisoquinoline (0.011 mL, 0.0915 mmol) and Et3N (0.021 mL, 0.153 mmol) were added. The reaction mixture was stirred at rt for overnight and at 40° C. for 1 day. The solvent was stripped and the residue was purified by Prep. HPLC to give a colorless oil. It was then dissolved in 4N HCl in dioxane (1 mL) and stirred for overnight. Evaporation of solvent gave a colorless oil as hydrochloride salt. (20 mg, 52% yield) LC-MS (retention time: 1.160 min.), MS m/z 553 (MH+). Step 4: (Scheme 2, Step 2) To a solution of 4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-pyrimidin-4-yloxy]-pyrrolidine-2-carboxylic acid (1-cyclopropanesulfonylaminocarbonyl-2-vinyl-cyclopropyl)-amide hydrochloride (20 mg, 0.032 mmol) in CH3CN (5 mL) was added 2-methoxycarbonylamino-3,3-dimethyl-butyric acid (9.1 mg, 0.048 mmol), DIEA (0.028 mL, 0.16 mmol) and the coupling reagent HOBt (7.3 mg, 0.048 mmol) and HBTU (18.2 mg, 0.048 mmol). The solution was stirred at rt. overnight. Then it was concentrated, washed with water and extracted with ethyl acetate twice. The combined organic layers were washed with brine, dried over MgSO4 and concentrated to give yellowish oil. It was purified by Prep. HPLC column to give a colorless oil as TFA salt (Compound 341). (16 mg, 60% yield) 1H NMR (CD3OD, 500 MHz) δ 0.98-1.06 (m, 13H), 1.13 (m, 1H), 1.22-1.32 (m, 1H), 1.35-1.44 (m, 1H), 1.82 (dd, J=8.24, 5.19 Hz, 0.5H), 1.90 (dd, J=8.24, 5.49 Hz, 0.5H), 2.26 (m, 1H), 2.32-2.43 (m, 1H), 2.56 (m, 1H), 2.96 (m, 1H), 3.11 (m, br, 2H), 3.56 (s, 3H), 4.14 (m, 1H), 4.21 (m, 1H), 4.38 (m, 1H), 4.47 (m, 1H), 5.15 (m, 1H), 5.31 (m, 1H), 5.75 (m, 1H), 5.94 (s, 1H), 6.47 (d, J=7.02 Hz, 1H), 7.29 (s, 4H), 7.49 (m, 1H), 7.56 (m, 1H), 7.74 (d, J=8.24 Hz, 1H), 7.88 (d, J=8.24 Hz, 1H), 8.11 (d, J=7.02 Hz, 1H). LC-MS (retention time: 1.517 min.), MS m/z 724 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.709 g
Type
reactant
Reaction Step Two
Name
(2S,4R) 4-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Quantity
0.34 g
Type
reactant
Reaction Step Three
Name
(1S,2R) (1-cyclopropanesulfonyl-aminocarbonyl-2-vinyl-cyclo-propyl)-carbamic acid
Quantity
0.511 g
Type
reactant
Reaction Step Three
Name
Quantity
0.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.226 g
Type
reactant
Reaction Step Four
Name
Quantity
0.561 g
Type
reactant
Reaction Step Five
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-aminocyclobutanecarboxylate hydrochloride
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Methyl 1-aminocyclobutanecarboxylate hydrochloride
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Methyl 1-aminocyclobutanecarboxylate hydrochloride
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Methyl 1-aminocyclobutanecarboxylate hydrochloride
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Methyl 1-aminocyclobutanecarboxylate hydrochloride
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Methyl 1-aminocyclobutanecarboxylate hydrochloride

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